molecular formula C7H5F3IN B1400891 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine CAS No. 944317-26-4

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine

Cat. No.: B1400891
CAS No.: 944317-26-4
M. Wt: 287.02 g/mol
InChI Key: WLZYHRBENSNEFF-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine involves the halogen exchange reaction. For instance, 2-chloro-6-(trifluoromethyl)pyridine can be treated with a strong base such as lithium diisopropylamide in tetrahydrofuran at low temperatures (around -85°C), followed by the addition of iodine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar halogen exchange reactions but are optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-6-(trifluoromethyl)pyridine
  • 4-Iodo-2-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is unique due to the presence of both iodine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The methyl group at the 2-position further differentiates it from other similar compounds by altering its steric and electronic properties .

Properties

IUPAC Name

3-iodo-2-methyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c1-4-5(11)2-3-6(12-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZYHRBENSNEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-amino-2-methyl-6-(trifluoromethyl)pyridine (500 mg, 2.84 mmol), isoamyl nitrite 760 μL, 5.68 mmol) and iodide. (793 mg, 3.12 mmol) in dry CHCl3 (10 mL) was stirred at room temperature for 0.5 h. The mixture was heated at 80° C. under N2 for 4 h. The reaction mixture was quenched with saturated Na2S2O3 then partitioned between CH2Cl2 and water. The organic layer was dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography (Si, 1% EtOAc in hexanes) to afford 3-iodo-2-methyl-6-(trifluoromethyl)pyridine. LCMS calc.=288.0; found=288.0 (M+1)+. 1H NMR (500 MHz, CDCl3) δ 8.25 (d, J=8.0 Hz, 1H); 7.22 (d, J=8.1 Hz, 1H); 2.83 (s, 3H).
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10 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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